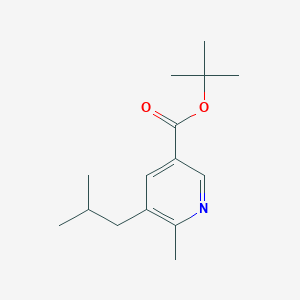
6-Methyl-5-isobutylnicotinic acid tert-butyl ester
Description
6-Methyl-5-isobutylnicotinic acid tert-butyl ester is an organic compound that belongs to the class of nicotinic acid esters This compound is characterized by the presence of a nicotinic acid core, which is a derivative of pyridine, substituted with a methyl group at the 6th position and an isobutyl group at the 5th position The esterification of the carboxylic acid group with tert-butyl alcohol results in the formation of the tert-butyl ester
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
tert-butyl 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-12-8-13(9-16-11(12)3)14(17)18-15(4,5)6/h8-10H,7H2,1-6H3 |
Clé InChI |
WNKYKRHADBNCOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)C(=O)OC(C)(C)C)CC(C)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-isobutylnicotinic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the esterification of 6-Methyl-5-isobutyl-nicotinic acid with tert.-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another approach involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. This method is often preferred for its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to improved yields and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-isobutylnicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methyl and isobutyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-Methyl-5-isobutyl-nicotinic acid or its oxidized derivatives.
Reduction: Formation of 6-Methyl-5-isobutyl-nicotinic alcohol.
Substitution: Formation of 6-Methyl-5-isobutyl-nicotinic acid.
Applications De Recherche Scientifique
6-Methyl-5-isobutylnicotinic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to nicotinic acid derivatives.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-isobutylnicotinic acid tert-butyl ester is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The ester group may undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with nicotinic acid receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
6-Methyl-5-isobutylnicotinic acid tert-butyl ester can be compared with other nicotinic acid esters and derivatives:
6-Methyl-nicotinic acid tert.-butyl ester: Lacks the isobutyl group, resulting in different chemical and biological properties.
5-Isobutyl-nicotinic acid tert.-butyl ester:
Nicotinic acid tert.-butyl ester: The parent compound without any additional substituents, used as a reference for studying the effects of methyl and isobutyl substitutions.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


